molecular formula C9H8N6O2 B5623540 ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

Cat. No.: B5623540
M. Wt: 232.20 g/mol
InChI Key: ODZNYDIAWWYJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate is a heterocyclic compound that features a fused pyrazolo-triazine ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including an amino group, a cyano group, and an ester group, makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate typically involves the construction of the pyrazolo-triazine core followed by functional group modifications. One common synthetic route starts with the cyclization of a suitable precursor, such as 5-aminopyrazole, with a nitrile-containing reagent under acidic or basic conditions. The reaction is often carried out in a polar solvent like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate has been explored for various scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate for further chemical modifications and a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2/c1-2-17-9(16)5-4-12-15-7(11)6(3-10)13-14-8(5)15/h4H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZNYDIAWWYJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=NC(=C(N2N=C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
Reactant of Route 2
ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
Reactant of Route 3
ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
Reactant of Route 4
ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
Reactant of Route 6
ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

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